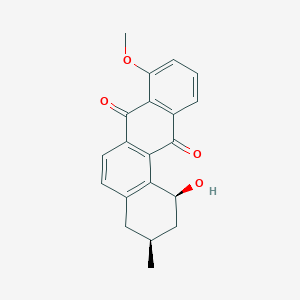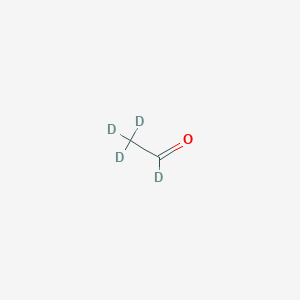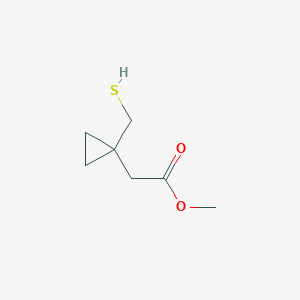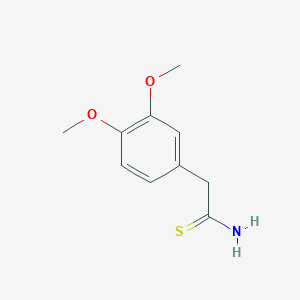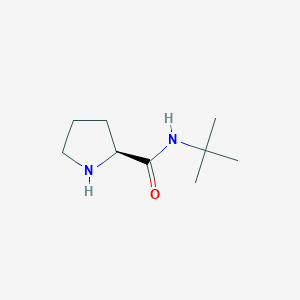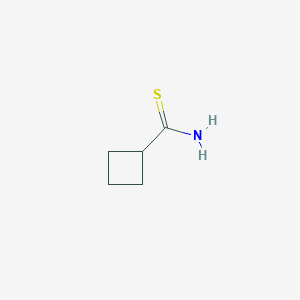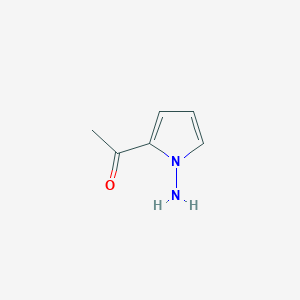
1-(1-Amino-1H-pyrrol-2-yl)ethanone
Übersicht
Beschreibung
1-(1-Amino-1H-pyrrol-2-yl)ethanone, also known as APE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a pyrrole derivative that has both amine and ketone functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1-Amino-1H-pyrrol-2-yl)ethanone has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel drugs. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone is not fully understood. However, it is believed that the compound acts by modulating the activity of certain receptors in the brain and peripheral tissues. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(1-Amino-1H-pyrrol-2-yl)ethanone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has also been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, it has been shown to have anxiolytic activity, which makes it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Amino-1H-pyrrol-2-yl)ethanone in lab experiments include its relatively simple synthesis method, its low cost, and its potential applications in various fields. However, there are also some limitations associated with the use of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. For example, the compound is relatively unstable and can decompose under certain conditions. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone and its potential side effects.
Eigenschaften
CAS-Nummer |
158883-64-8 |
|---|---|
Produktname |
1-(1-Amino-1H-pyrrol-2-yl)ethanone |
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-(1-aminopyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3 |
InChI-Schlüssel |
MGEJYYWLTJVEJS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1N |
Kanonische SMILES |
CC(=O)C1=CC=CN1N |
Synonyme |
Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


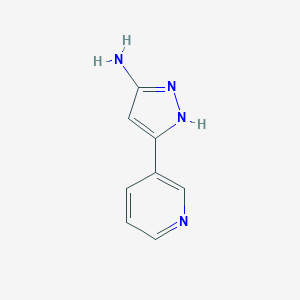
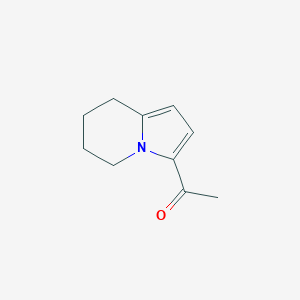
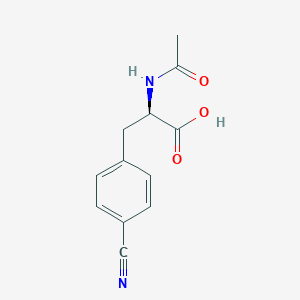
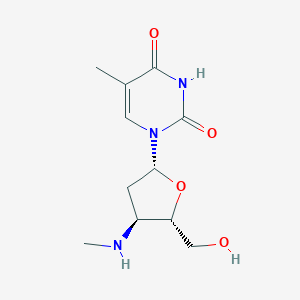
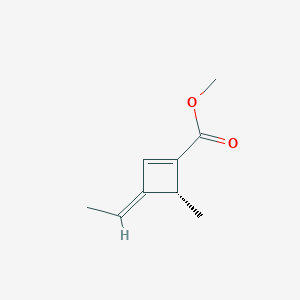

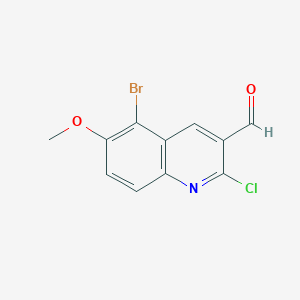
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
